Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and a cyanoacetyl group, which is known for its reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with ethyl cyanoacetate and ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the cyanoacetyl group.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Amides or esters.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, including its potential use in drug development. Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate exerts its effects involves its interaction with biological targets. The cyanoacetyl group can act as an electrophile, reacting with nucleophiles in biological systems. The thiophene ring can participate in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting their function.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes by binding to their active sites.
Receptors: It may interact with receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Ethyl cyanoacetate: Similar in structure but lacks the thiophene ring.
Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate: Similar but lacks the cyanoacetyl group.
N-Cyanoacetylurethane: Similar cyanoacetyl group but different core structure.
Uniqueness: Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate is unique due to the combination of the cyanoacetyl group and the thiophene ring, which provides both reactivity and potential biological activity.
Properties
IUPAC Name |
ethyl 2-[(2-cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-9-8(3)19-12(15-10(16)6-7-14)11(9)13(17)18-5-2/h4-6H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVPWOZGVSJQSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)CC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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